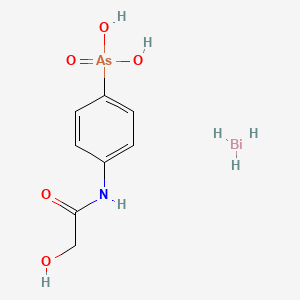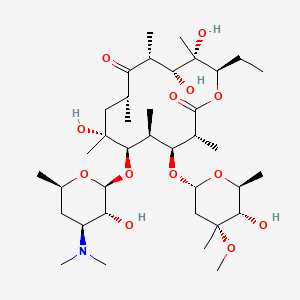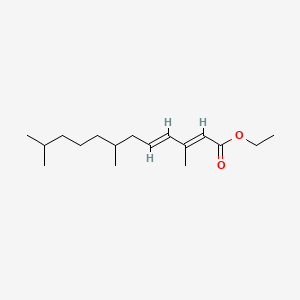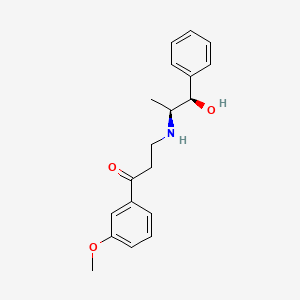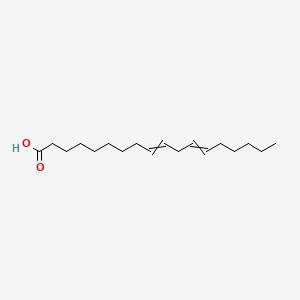
9,12-Octadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is widely found in plant oils, such as sunflower, safflower, and soybean oils, and is also present in animal fats in smaller quantities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Octadecadienoic acid can be achieved through various chemical methods. One common approach involves the catalytic hydrogenation of linseed oil, followed by selective dehydrogenation to introduce the necessary double bonds at the 9th and 12th positions. This process typically requires catalysts such as palladium or platinum and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods: Industrially, this compound is primarily extracted from natural sources. The extraction process involves pressing the seeds of oil-rich plants, followed by refining and purification steps to isolate the fatty acid. Solvent extraction and steam distillation are commonly used techniques to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 9,12-Octadecadienoic acid undergoes various chemical reactions, including:
Hydrogenation: The double bonds can be hydrogenated to form stearic acid, a saturated fatty acid, using hydrogen gas and a metal catalyst such as nickel.
Esterification: This reaction involves the formation of esters when this compound reacts with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or ozone under ambient conditions.
Hydrogenation: Requires hydrogen gas and a metal catalyst at elevated temperatures and pressures.
Esterification: Uses alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrogenation: Stearic acid.
Esterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
9,12-Octadecadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and surfactants.
Biology: It plays a crucial role in cell membrane structure and function, influencing fluidity and signaling pathways.
Medicine: Research has shown its potential in reducing inflammation and lowering cholesterol levels, making it beneficial in the treatment of cardiovascular diseases.
Industry: It is used in the production of soaps, emulsifiers, and as a drying agent in paints and varnishes.
Wirkmechanismus
The biological effects of 9,12-Octadecadienoic acid are primarily mediated through its incorporation into cell membranes and its role as a precursor to bioactive lipid mediators. It is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce eicosanoids, which are involved in inflammatory and immune responses. The compound also influences gene expression by activating peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and energy homeostasis.
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: A monounsaturated omega-9 fatty acid with one double bond at the 9th position.
Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Uniqueness: 9,12-Octadecadienoic acid is unique due to its specific double bond configuration, which imparts distinct physical and chemical properties. Its role as an essential fatty acid and its involvement in the synthesis of bioactive lipid mediators further distinguish it from other fatty acids.
Eigenschaften
CAS-Nummer |
85594-37-2 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
OYHQOLUKZRVURQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Siedepunkt |
444 to 446 °F at 16 mmHg (NTP, 1992) 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg 229.00 to 230.00 °C. @ 16.00 mm Hg |
Color/Form |
Colorless oil Colorless to straw-colored liquid |
Dichte |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float 0.9022 g/cu cm at 20 °C 0.898-0.904 |
melting_point |
23 °F (NTP, 1992) -6.9 °C -8.5 °C |
Physikalische Beschreibung |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet. Liquid, Other Solid; Liquid Colorless to straw-colored liquid; [Hawley] Liquid colourless to pale yellow oily liquid |
Verwandte CAS-Nummern |
7049-66-3 30175-49-6 67922-65-0 |
Löslichkeit |
Insoluble (NTP, 1992) In water, 1.59 mg/L at 25 °C Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils Very soluble in acetone, benzene, ethyl ether, and ethanol. In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C. soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate |
Dampfdruck |
0.00000087 [mmHg] 8.68X10-7 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


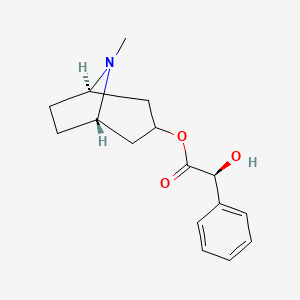
![[(4Z,6R,7R,8S,10E,12E,14E,16R)-6-hydroxy-16-methoxy-5,7-dimethyl-18,22,24-trioxo-19-azabicyclo[18.3.1]tetracosa-1(23),4,10,12,14,20-hexaen-8-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10762642.png)
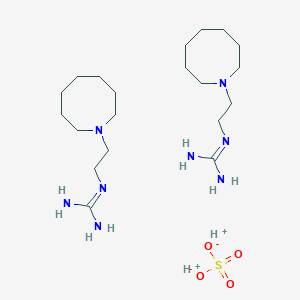

![[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate](/img/structure/B10762649.png)
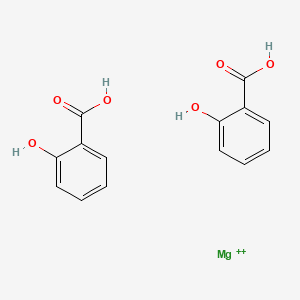
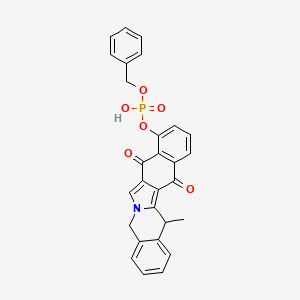
![2-[2-(azocan-1-yl)ethyl]guanidine](/img/structure/B10762669.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B10762677.png)
